molecular formula C18H21NO4S B4301386 ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate

ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate

Cat. No. B4301386
M. Wt: 347.4 g/mol
InChI Key: IEBXKEDGWITIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate, also known as ETP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ETP is a member of the propanoate ester family and is used in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is not fully understood. However, it has been suggested that ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate may exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. Additionally, ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate in lab experiments is its high potency and selectivity. ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has been shown to exhibit significant activity against cancer cells, fungi, and bacteria at low concentrations. However, one limitation of using ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is its potential toxicity. ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has been shown to induce cytotoxicity in normal cells at high concentrations.

Future Directions

There are several future directions for the research and development of ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate. One potential area of research is the optimization of the synthesis method to improve the yield and purity of ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate. Another area of research is the investigation of the mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate. Understanding the molecular targets of ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate could lead to the development of more effective therapeutic agents. Additionally, further research is needed to evaluate the safety and efficacy of ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate in animal models and clinical trials.

Scientific Research Applications

Ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has been extensively used in scientific research for its potential therapeutic applications. It has been reported to exhibit significant anticancer, antifungal, and antibacterial activities. ethyl 3-(4-ethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate has also been shown to possess anti-inflammatory and antioxidant properties.

properties

IUPAC Name

ethyl 3-(4-ethoxyphenyl)-3-(thiophene-2-carbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-3-22-14-9-7-13(8-10-14)15(12-17(20)23-4-2)19-18(21)16-6-5-11-24-16/h5-11,15H,3-4,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXKEDGWITIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3-(4-ethoxyphenyl)-3-[(thiophene-2-carbonyl)amino]-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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